4-(4-Methylpiperazin-1-yl)butanenitrile
Overview
Description
4-(4-Methylpiperazin-1-yl)butanenitrile is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotechnological Production and Chemical Synthesis
- Metabolic Engineering for Chemical Production: Research demonstrates the metabolic engineering of Escherichia coli for the direct production of important chemicals like 1,4-butanediol from renewable carbohydrate feedstocks, showcasing the potential for using engineered microorganisms to produce valuable chemicals from similar structures (Yim et al., 2011).
- Ionic Liquid Reagents for Chemical Reactions: The use of ionic liquid reagents, such as 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, for the selective oxidation of sulfides to sulfoxides and bromination reactions highlights the role of nitrogen-containing compounds in facilitating environmentally friendly chemical transformations (Manesh et al., 2015).
Catalysis and Synthetic Chemistry
- Catalytic Applications in Organic Synthesis: The development of novel catalysts, such as an N-methylpiperazine-functionalized polyacrylonitrile fiber, for accelerating specific organic reactions, such as the Gewald reaction, demonstrates the importance of nitrogen-containing catalysts in synthetic chemistry (Ma et al., 2012).
- Synthesis of Complex Molecules: Studies on the synthesis of complex molecules, including those with central nervous system activity, often involve intermediates or functional groups similar to 4-(4-Methylpiperazin-1-yl)butanenitrile, underscoring the compound's potential utility in developing pharmacologically active molecules (Beduerftig et al., 2001).
Material Science and Engineering
- Advanced Materials Development: The creation of novel materials, such as silica-coated magnetic nanoparticles modified with piperazine derivatives for selective chemical transformations, points to the role of similar compounds in material science for applications ranging from catalysis to environmental remediation (Pourghasemi Lati et al., 2018).
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-3,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQJFCEGVTMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595255 | |
Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244291-81-4 | |
Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.